Jnk-IN-8

Description

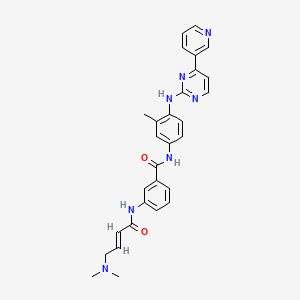

Structure

3D Structure

Properties

IUPAC Name |

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFCSAPFHAXMSF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720937 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410880-22-6 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JNK-IN-8 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of JNK-IN-8

Introduction

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical transducers of extracellular stimuli that regulate cellular responses to environmental stress.[1] The three JNK genes (Jnk1, Jnk2, Jnk3) produce multiple protein isoforms that are activated by stimuli such as cytokines, osmotic stress, and UV light.[1] JNK1 and JNK2 are expressed ubiquitously, while JNK3 is found primarily in the nervous system, heart, and testes.[1][2] Dysregulated JNK signaling is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[3]

This compound is a potent and highly selective, irreversible inhibitor of all three JNK isoforms.[1][4] Developed as a pharmacological probe, its unique covalent mechanism of action provides durable and specific inhibition, making it an invaluable tool for dissecting JNK-dependent signaling phenomena and a lead compound for therapeutic development.[1][4][5] This guide provides a detailed examination of its mechanism of action, selectivity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism: Irreversible Covalent Inhibition

This compound functions as a type I kinase inhibitor that targets the ATP-binding pocket of the JNK enzymes. Its defining feature is an N,N-dimethyl butenoic amide "warhead" that engages in a Michael addition reaction with a conserved cysteine residue located near the entrance of the ATP-binding site.[6]

-

Covalent Bonding: The inhibitor forms a permanent covalent bond with the thiol group of a specific cysteine residue.[1][2]

-

Target Residues: This critical cysteine is Cys116 in JNK1 and JNK2 and Cys154 in JNK3.[7][8]

-

Conformational Change: Crystallization studies reveal that this covalent attachment induces a conformational change in the kinase's activation loop, which obstructs the substrate-binding site and locks the enzyme in an inactive state.[2]

This irreversible binding mechanism ensures prolonged inhibition of JNK activity that is not readily reversed by washout of the compound.[2]

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. stemcell.com [stemcell.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A c-Jun N-terminal kinase inhibitor, this compound, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-8: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Dysregulation of JNK signaling is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] this compound's covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding site of JNK isoforms, provides high potency and prolonged inhibition, making it a valuable tool for studying JNK biology and a promising scaffold for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.

Discovery and Development

The discovery of this compound stemmed from a broad-based kinase selectivity profiling of a library of acrylamide-containing kinase inhibitors.[4][5] The initial lead compound, a derivative of the approved drug imatinib, was found to unexpectedly inhibit JNK1, 2, and 3.[6] This led to a structure-guided drug design and optimization effort to improve potency and selectivity for JNKs.

A key structural feature of this compound is the presence of an acrylamide "warhead," which forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located near the ATP-binding pocket.[7] This irreversible binding confers high potency and a durable inhibitory effect. The structure-activity relationship (SAR) studies focused on modifying the scaffold to optimize the presentation of the acrylamide group to the target cysteine and to enhance selectivity over other kinases.[3][6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| JNK1 | 4.7 |

| JNK2 | 18.7 |

| JNK3 | 1.0 |

Data sourced from multiple references.[2][5]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | EC50 (nM) |

| HeLa | c-Jun Phosphorylation | 486 |

| A375 | c-Jun Phosphorylation | 338 |

Data sourced from multiple references.[4][5]

Table 3: Kinase Selectivity of this compound

| Kinase | Binding (% of control @ 1 µM) |

| JNK1 | <1 |

| JNK2 | <1 |

| JNK3 | <1 |

| MNK2 | >10 |

| Fms | >10 |

| c-Kit | >90 |

| Met | >90 |

| PDGFRβ | >90 |

Data represents a summary from KinomeScan profiling, showing high selectivity for JNK isoforms.[5][8]

Experimental Protocols

In Vitro Kinase Assay (JNK Inhibition)

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against JNK isoforms.

-

Reagents:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

GST-c-Jun (1-79) as substrate

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (at Km for each JNK isoform)

-

This compound (serial dilutions)

-

³²P-γ-ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare a reaction mixture containing the JNK enzyme and GST-c-Jun substrate in kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if using radiometric detection).

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

Detect the phosphorylation of GST-c-Jun. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and quantifying the incorporated radioactivity. For antibody-based assays, this typically involves a luminescence or fluorescence readout.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Inhibition of c-Jun Phosphorylation

This protocol outlines the steps to measure the cellular potency (EC50) of this compound by assessing the phosphorylation of endogenous c-Jun.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or A375) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere.

-

Starve the cells in serum-free media for several hours to reduce basal JNK activity.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the JNK pathway by adding a known activator, such as anisomycin (e.g., 10 µg/mL) or UV irradiation, for a short period (e.g., 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.

-

Calculate the EC50 value by plotting the normalized signal against the this compound concentration.

-

KinomeScan™ Selectivity Profiling

This method provides a broad assessment of a compound's kinase selectivity.

-

Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. An immobilized ligand that binds to the ATP site of a large panel of kinases is used. The test compound (this compound) is incubated with the kinase and the immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates that the test compound is competing for the ATP-binding site.

-

General Protocol Outline:

-

This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >400).

-

The binding of each kinase to an immobilized, broad-spectrum kinase inhibitor is measured in the presence of this compound.

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

-

The data is often visualized as a dendrogram to show the selectivity profile across the kinome.

-

Visualizations

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

References

- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Unveiling the Off-Target Profile and Liabilities of JNK-IN-8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has garnered significant interest as a chemical probe to investigate JNK-dependent signaling pathways.[1][2] Its covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding pocket of JNK isoforms, confers high potency.[1] However, a thorough understanding of its off-target effects and potential liabilities is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the known off-target interactions and liabilities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

On-Target and Off-Target Kinase Profile of this compound

This compound potently inhibits all three JNK isoforms (JNK1, JNK2, and JNK3) with nanomolar efficacy.[2][3][4][5] Its selectivity has been evaluated through various kinome-wide screening technologies, which have revealed a generally high degree of specificity for JNK kinases.[6][7]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activity of this compound against its primary targets and identified off-targets.

Table 1: On-Target Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| JNK1 | 4.67 | [3][4] |

| JNK2 | 18.7 | [3][4] |

| JNK3 | 0.98 - 1 | [2][3][4] |

Table 2: Off-Target Kinase Interactions of this compound

| Off-Target | Assay Type | Value (nM) | Note | Reference |

| MNK2 | IC50 | 238 | >10-fold selectivity over JNKs. | [7] |

| FMS | IC50 | 287 | >10-fold selectivity over JNKs. | [7] |

| KIT (V559D) | Kd | 92 | [7] | |

| KIT (V559D, T670I) | Kd | 56 | [7] | |

| IRAK1 | IC50 | >200 | This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7. | [1][5] |

| PIK3C3 | IC50 | >200 | This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7. | [1][5] |

| PIP4K2C | IC50 | >200 | This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7. | [1][5] |

| PIP5K3 | IC50 | >200 | This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7. | [1] |

Note: Some initial kinome-wide screens identified other potential off-targets, but these could not be validated in subsequent IC50 or Kd determinations.[6]

JNK-Independent Signaling: The mTOR/TFEB/TFE3 Pathway

A significant off-target liability of this compound is its ability to modulate the mTOR (mammalian target of rapamycin) signaling pathway independently of JNK inhibition.[8][9] This has profound implications for cellular metabolism, autophagy, and lysosome biogenesis.

Mechanism of Action

This compound has been shown to inhibit mTORC1 signaling, leading to the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).[8][9] Once in the nucleus, TFEB and TFE3 drive the expression of genes involved in lysosomal biogenesis and autophagy. This effect was demonstrated to be JNK-independent, as knockout of JNK1 and/or JNK2 did not prevent this compound-induced TFEB/TFE3 activation and mTOR inhibition.[8][9]

Experimental Protocols

Kinome-Wide Selectivity Profiling (KINOMEscan®)

Objective: To assess the binding affinity of this compound against a large panel of human kinases.

Methodology: The KINOMEscan® platform utilizes a competition binding assay. A test compound (this compound) is incubated with DNA-tagged kinases and a proprietary immobilized ligand that binds to the active site of the kinases. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding. Results are often reported as "percent of control," where a lower percentage signifies stronger binding.[10]

Workflow Diagram:

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Covalent JNK Inhibitor, this compound, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

JNK-IN-8: A Dual Modulator of Apoptosis and Autophagy in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), in the intricate cellular processes of apoptosis and autophagy. This compound's ability to modulate these two critical pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders, positions it as a significant tool in both basic research and therapeutic development. This document delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to this compound

This compound is an irreversible inhibitor that targets a conserved cysteine residue within the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It exhibits high selectivity for JNKs over other kinases, making it a valuable probe for dissecting JNK-dependent signaling.[3][4][5] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by a wide range of cellular stresses, including cytokines, osmotic stress, and UV radiation.[2] Dysregulation of the JNK pathway has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[1]

The Role of this compound in Inducing Apoptosis

This compound has been demonstrated to promote apoptosis, or programmed cell death, in various cellular contexts, particularly in cancer cells.[1][3] Its pro-apoptotic effects are primarily linked to its potent inhibition of JNK signaling, which plays a complex, often pro-survival, role in many tumors.

Mechanism of Apoptosis Induction

The induction of apoptosis by this compound is a multi-faceted process. In triple-negative breast cancer (TNBC) cells, this compound, in combination with the EGFR/HER2 inhibitor lapatinib, has been shown to synergistically decrease cell viability by promoting apoptosis.[3] This combination leads to a significant increase in oxidative stress, as evidenced by a tenfold increase in reactive oxygen species (ROS) levels.[3] The elevated oxidative stress is coupled with a decrease in the transcriptional activities of key survival-regulating transcription factors, including Nuclear Factor kappa B (NF-κB) and Activating Protein 1 (AP-1).[3] This dual action of increased ROS and suppressed survival signaling culminates in the activation of the apoptotic cascade.

The broader role of JNK in apoptosis is context-dependent but generally involves the phosphorylation of various downstream targets. JNK can promote the intrinsic apoptosis pathway by phosphorylating and activating pro-apoptotic proteins like Bim and Bmf, while inhibiting the anti-apoptotic activity of Bcl-2.[6][7] It can also influence the extrinsic pathway by stimulating the expression of death receptors and ligands.[6][7] By inhibiting these JNK-mediated survival signals, this compound can tip the cellular balance towards apoptosis.

Signaling Pathway for JNK-Mediated Apoptosis

The Dichotomous Role of this compound in Autophagy

Autophagy is a cellular self-degradation process that can promote either cell survival or cell death depending on the context. The role of this compound in autophagy is notably complex, with studies reporting both induction and inhibition of this process.

JNK-Independent Induction of Autophagy

In a study on triple-negative breast cancer, this compound was found to induce lysosome biogenesis and autophagy through a mechanism independent of its JNK inhibitory function.[8] This induction was mediated by the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal and autophagic gene expression.[8] this compound achieved this by inhibiting the mTOR signaling pathway, which is a negative regulator of TFEB/TFE3.[8] This finding reveals a novel off-target effect of this compound that has significant biological implications.

Context-Dependent Effects on Autophagy

The effect of this compound on autophagy appears to be highly dependent on the cellular context, particularly the subtype of cancer. In breast cancer, this compound was shown to be an effective inhibitor of autophagic flux in triple-negative breast cancer (TNBC) cells.[9] In contrast, in ERα-expressing breast cancer cells (MCF-7 and T47-D), this compound induced a robust autophagic response.[9] This highlights the importance of considering the specific genetic and signaling background of the cells when investigating the effects of this compound.

JNK-Dependent Regulation of Autophagy

The JNK pathway itself is a known regulator of autophagy. One of the key mechanisms involves the phosphorylation of the anti-apoptotic protein Bcl-2.[6][7][10][11][12][13][14] JNK1-mediated phosphorylation of Bcl-2 can disrupt its inhibitory interaction with Beclin-1, a key protein in the initiation of autophagy.[10][11][12] The dissociation of the Bcl-2/Beclin-1 complex frees Beclin-1 to participate in the formation of the autophagosome.[10][11][12] Therefore, by inhibiting JNK, this compound could potentially suppress this mode of autophagy induction.

References

- 1. stemcell.com [stemcell.com]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A c-Jun N-terminal kinase inhibitor, this compound, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genesandcancer.com [genesandcancer.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. portlandpress.com [portlandpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Dual role of JNK1-mediated phosphorylation of Bcl-2 in autophagy and apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

JNK-IN-8 as a Chemical Probe for JNK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. The development of potent and selective inhibitors of JNKs is therefore of significant interest for both basic research and therapeutic applications. JNK-IN-8 is a highly potent and selective, irreversible covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). Its unique mechanism of action and high specificity make it an invaluable chemical probe for dissecting the physiological and pathological roles of JNK signaling. This guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a visual representation of the JNK signaling pathway.

This compound: Mechanism of Action and Properties

This compound is an acrylamide-containing small molecule that acts as a covalent inhibitor of JNKs. It specifically and irreversibly binds to a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located in the ATP-binding site of the kinases. This covalent modification prevents the binding of ATP, thereby potently and irreversibly inhibiting kinase activity. The irreversible nature of this compound offers a key advantage over reversible inhibitors, as it allows for prolonged and sustained inhibition of JNK signaling both in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| JNK1 | 4.7 |

| JNK2 | 18.7 |

| JNK3 | 1.0 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

| Cell Line | EC50 for c-Jun Phosphorylation Inhibition (nM) |

| HeLa | 486 |

| A375 | 338 |

EC50 values represent the effective concentration of this compound required to inhibit 50% of c-Jun phosphorylation in a cellular context.

Table 3: Selectivity Profile of this compound

| Kinase | Inhibition |

| JNK1/2/3 | Potent Inhibition |

| MNK2 | >10-fold less potent than JNKs |

| Fms | >10-fold less potent than JNKs |

| c-Kit | No significant inhibition |

| Met | No significant inhibition |

| PDGFRβ | No significant inhibition |

This table highlights the high selectivity of this compound for JNK kinases over other related kinases.

JNK Signaling Pathway and Inhibition by this compound

The JNK signaling pathway is a multi-tiered kinase cascade. It is typically activated by various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress. The core of the pathway consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon activation, JNKs translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in various cellular responses.

Experimental Workflow for Studying this compound Effects

A typical workflow to investigate the effects of this compound in a cellular context involves treating cells with the inhibitor, followed by various assays to assess JNK pathway inhibition, cell viability, and other cellular phenotypes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

In Vitro JNK Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified JNK enzymes.

Materials:

-

Recombinant human JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of a solution containing the JNK enzyme (e.g., 10 ng/µL) in kinase assay buffer to each well.

-

Incubate for 15-30 minutes at room temperature to allow for the covalent binding of this compound to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the JNK substrate (e.g., 0.2 µg/µL GST-c-Jun) and ATP (at a concentration close to the Km for the specific JNK isoform) in kinase assay buffer.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Jun Phosphorylation

This protocol details the detection of phosphorylated c-Jun in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Stimulus for JNK pathway activation (e.g., anisomycin, UV irradiation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-3 hours).

-

Stimulate the JNK pathway by adding a stimulus (e.g., 10 µg/mL anisomycin for 30 minutes) or by exposing the cells to UV radiation.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun, JNK, and a loading control.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells and culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

Materials:

-

Cells and culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

Materials:

-

Cells and culture medium

-

This compound

-

6-well plates or 100 mm dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat a sub-confluent culture of cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

-

After treatment, wash the cells, trypsinize them, and count the viable cells.

-

Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 6-well plates or 100 mm dishes containing fresh, drug-free medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

When colonies are visible (typically >50 cells), wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each plate.

-

Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

-

Conclusion

This compound is a powerful and highly selective chemical probe for investigating the roles of JNK signaling in a wide range of biological processes and disease models. Its covalent and irreversible mechanism of action provides sustained inhibition, making it a valuable tool for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of JNK biology and the development of novel therapeutic strategies.

References

The Structure-Activity Relationship of JNK-IN-8: A Technical Guide to a Potent Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for JNK-IN-8, a highly selective and potent covalent inhibitor of the c-Jun N-terminal kinases (JNK). JNKs are critical nodes in signaling pathways that respond to stress stimuli and are implicated in various diseases, including cancer and inflammatory and neurodegenerative conditions.[1] this compound's irreversible mechanism of action and high selectivity make it a valuable tool for probing JNK biology and a promising scaffold for therapeutic development.

Core Structure and Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies a conserved cysteine residue located near the ATP-binding site of the JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[2] The inhibitor is built upon an imatinib-inspired scaffold but possesses a distinct regiochemistry of its 1,4-dianiline and 1,3-aminobenzoic acid substructures. A key feature is the N,N-dimethyl butenoic acid amide "warhead," which acts as a Michael acceptor for the cysteine residue.[3] The molecule adopts an L-shaped, type I binding conformation to access this cysteine at the lip of the ATP-binding site.[4]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved the systematic modification of a lead compound, JNK-IN-1, to optimize potency, selectivity, and cellular activity. The following table summarizes the key findings from the SAR studies, showcasing how minor structural alterations can lead to dramatic changes in inhibitory activity.[1]

Table 1: Structure-Activity Relationship of this compound and Analogs

| Compound | R1 Group | R2 Group | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | p-c-Jun (HeLa) IC50 (nM) | p-c-Jun (A375) IC50 (nM) |

| JNK-IN-1 | H | H | 1300 | 2500 | 1200 | >10000 | >10000 |

| JNK-IN-2 | H | F | 250 | 230 | 120 | >10000 | >10000 |

| JNK-IN-5 | H | 4-(dimethylamino)but-2-enamide | 13 | 25 | 11 | 100 | 30 |

| JNK-IN-6 | H | 4-(dimethylamino)butanamide | 1200 | 1800 | 1100 | >10000 | >10000 |

| JNK-IN-7 | CH2-N(CH3)2 | 4-(dimethylamino)but-2-enamide | 4.1 | 11 | 1.1 | 250 | 90 |

| This compound | CH3 | 4-(dimethylamino)but-2-enamide | 4.7 | 18.7 | 1.0 | 486 | 338 |

| JNK-IN-9 | H | 4-(dimethylamino)but-2-enamide (meta) | 5.6 | 13 | 1.5 | 400 | 120 |

| JNK-IN-10 | CH3 (on pyridine) | 4-(dimethylamino)but-2-enamide | 6.2 | 21 | 1.8 | 550 | 210 |

| JNK-IN-11 | CH2-N(CH3)2 | 2-phenylpyrazolo[1,5-a]pyridine | 2.9 | 8.5 | 0.8 | 20 | 10 |

| JNK-IN-12 | CH3 | 2-phenylpyrazolo[1,5-a]pyridine | 3.5 | 10 | 0.9 | 250 | 80 |

Data compiled from Zhang et al., 2012, Chemistry & Biology.[1]

Key SAR Insights:

-

The Covalent Warhead is Crucial: The introduction of the acrylamide moiety in JNK-IN-5 dramatically improved biochemical and cellular potency compared to early analogs like JNK-IN-1 and JNK-IN-2 . Replacing the reactive acrylamide with a saturated propyl amide in JNK-IN-6 resulted in a nearly 100-fold loss of biochemical activity, confirming the importance of covalent bond formation.[1]

-

Substitution on the Central Phenyl Ring: The addition of a methyl group (This compound ) or a methylene dimethylamine group (JNK-IN-7 ) to the central phenyl ring generally maintained or slightly improved biochemical potency compared to JNK-IN-5 .[1]

-

Pyridine Ring Modifications: Replacing the pyridine ring of JNK-IN-7 with a bulkier 2-phenylpyrazolo[1,5-a]pyridine group in JNK-IN-11 led to the most potent compound in the series, both biochemically and in cellular assays.[1]

-

Biochemical vs. Cellular Potency: A notable observation is the discrepancy between biochemical IC50 values and cellular EC50 values for some compounds. For instance, while JNK-IN-7 is biochemically more potent than This compound , it shows better activity in cellular assays. This highlights the influence of cell permeability, target engagement kinetics, and potential metabolism on the overall efficacy of the inhibitors.[1]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to SAR studies. The following are representative protocols for the key assays used in the characterization of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.

-

Reagents:

-

Purified recombinant JNK1, JNK2, or JNK3 enzyme.

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

-

ATP solution (concentration is typically at or near the Km for each enzyme).

-

Substrate: A peptide or protein substrate for JNK, such as ATF2.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilution.

-

Add 2 µL of JNK enzyme solution (pre-diluted in Kinase Buffer) to each well.

-

Add 2 µL of the ATP/substrate mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Inhibition of c-Jun Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or A375) in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the JNK pathway by treating the cells with a stress-inducing agent (e.g., anisomycin or UV irradiation) for 30 minutes.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser73) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Visualizations

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling cascade, from upstream activators to downstream transcription factors.

SAR Experimental Workflow

The diagram below outlines the general workflow for a structure-activity relationship study, from initial compound synthesis to lead optimization.

References

JNK-IN-8: An In-Depth Technical Guide to Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNK-IN-8, a potent and selective irreversible inhibitor of the c-Jun N-terminal kinases (JNK). We will delve into its specificity for the JNK1, JNK2, and JNK3 isoforms, present quantitative data from key experiments, detail the methodologies used to assess its activity, and visualize the critical signaling pathways and experimental workflows.

Introduction to this compound

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress stimuli such as cytokines, heat shock, and UV light.[1][2] The three main JNK isoforms, JNK1, JNK2, and JNK3, regulate critical cellular processes including inflammation, apoptosis, and cell differentiation.[1][3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[1][3]

This compound is a highly selective, irreversible inhibitor designed to covalently target a conserved cysteine residue within the ATP-binding pocket of the JNK isoforms.[1][2] Its irreversible mechanism of action and high selectivity make it a valuable tool for dissecting JNK-dependent signaling pathways and a potential therapeutic agent.[2][4]

Isoform Specificity and Potency

This compound exhibits potent inhibitory activity against all three JNK isoforms, with a notable preference for JNK3. Its potency has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics.

Biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified JNK isoforms. The IC50 values demonstrate that this compound is a nanomolar inhibitor of all three isoforms.[5][6]

| Target Isoform | IC50 (nM) | Source(s) |

| JNK1 | 4.7 | [5][6][7] |

| JNK2 | 18.7 | [5][6][7] |

| JNK3 | 1.0 | [5][6][7] |

Cellular assays assess the inhibitor's effectiveness within a biological context by measuring the inhibition of a downstream JNK substrate, typically the phosphorylation of c-Jun. The EC50 values for this compound are higher than its biochemical IC50s, a common phenomenon for kinase inhibitors, but still demonstrate potent activity in the sub-micromolar range.[5][6]

| Cell Line | Cellular Target | EC50 (nM) | Source(s) |

| A375 | c-Jun Phosphorylation | 338 | [5][6] |

| HeLa | c-Jun Phosphorylation | 486 | [5][6] |

The selectivity of this compound is a critical attribute. Broad-based kinase profiling using techniques like KinomeScan has demonstrated its high specificity for JNKs over hundreds of other kinases.[5][8] While exceptionally selective, some minor activity against MNK2 and Fms has been observed at concentrations over 10-fold higher than its JNK IC50s.[5][9] This high degree of selectivity ensures that its biological effects can be confidently attributed to the inhibition of the JNK signaling pathway.[2]

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue located near the ATP-binding site of the JNK enzymes.[3] The inhibitor possesses an acrylamide "warhead" that covalently attaches to Cys116 in JNK1 and JNK2 and Cys154 in JNK3.[3][4] This covalent modification permanently inactivates the enzyme, providing a durable and potent inhibition of the signaling pathway.

Mechanism of this compound covalent inhibition.

The JNK Signaling Pathway

JNKs are activated through a tiered kinase cascade. External stressors or cytokines trigger the activation of MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[2] These MAP2Ks then dually phosphorylate JNK on specific threonine and tyrosine residues in its activation loop, leading to JNK activation.[2] Activated JNKs then phosphorylate a variety of substrate proteins, most notably the transcription factor c-Jun, which modulates gene expression related to cellular stress responses.[1][2]

Simplified JNK signaling cascade and point of inhibition.

Experimental Protocols

The determination of this compound's isoform specificity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used in its characterization.

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified JNK enzymes.

Objective: To determine the IC50 value of this compound for each JNK isoform.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes.

-

Kinase substrate (e.g., a peptide derived from c-Jun or ATF2).

-

ATP, radiolabeled with ³²P ([-³²P]ATP) or a system for non-radioactive detection.

-

This compound stock solution (in DMSO).

-

Kinase reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, Phosphatase Inhibitors).[5]

-

96-well plates.

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter or plate reader.

Procedure:

-

Prepare Serial Dilutions: Create a series of this compound dilutions in DMSO, followed by a further dilution in the kinase reaction buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific JNK isoform, and the kinase substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution (containing a spike of [-³²P]ATP). Incubate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [-³²P]ATP.

-

Quantify: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the IC50 value.

Workflow for an in vitro kinase inhibition assay.

This assay measures the ability of this compound to inhibit JNK activity inside living cells by monitoring the phosphorylation state of its primary substrate, c-Jun.

Objective: To determine the EC50 value of this compound in a cellular context.

Materials:

-

Human cell line (e.g., A375 or HeLa).[5]

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Lysis Buffer (e.g., 1% NP-40, 25 mM Tris, 150 mM NaCl, with protease and phosphatase inhibitors).[5]

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-JNK.

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE gels and Western Blotting equipment.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal kinase activity.[6]

-

Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

-

Stimulation: Add a JNK pathway activator (e.g., 2 µM Anisomycin) and incubate for 30-60 minutes to induce JNK activation and c-Jun phosphorylation.[6]

-

Cell Lysis: Wash cells with cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody (e.g., anti-phospho-c-Jun).

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Apply a chemiluminescent substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for phospho-c-Jun. Normalize these values to a loading control (e.g., total JNK or a housekeeping protein). Plot the normalized signal against inhibitor concentration to determine the EC50.

Conclusion

This compound is a well-characterized, potent, and highly selective irreversible inhibitor of all three JNK isoforms. Biochemical data confirms its nanomolar potency, with a preference for JNK3, while cellular assays validate its efficacy in a biological system.[5][6] Its covalent mechanism of action ensures durable target engagement.[2] The detailed protocols and clear understanding of its isoform specificity make this compound an indispensable chemical probe for researchers investigating JNK-mediated signaling in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A c-Jun N-terminal kinase inhibitor, this compound, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

JNK-IN-8: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), key regulators in cellular processes including proliferation, differentiation, and apoptosis.[1][2] Its covalent binding mechanism offers high specificity and durable effects, making it a valuable tool for investigating JNK signaling pathways in various disease models, particularly in cancer research.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability, protein expression, and kinase activity.

Introduction to this compound

This compound is an irreversible inhibitor that targets JNK1, JNK2, and JNK3 by covalently binding to a conserved cysteine residue within the ATP-binding site.[3] This mechanism of action leads to a conformational change that blocks substrate binding and inhibits kinase activity.[3] this compound has demonstrated high selectivity for JNK isoforms over a broad range of other kinases.[5][6] Dysregulated JNK signaling is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making this compound a critical pharmacological probe for both basic research and drug development.[1]

Mechanism of Action

This compound's primary mechanism involves the irreversible covalent modification of a specific cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) in the ATP binding pocket of the JNK enzymes.[7] This covalent attachment effectively and permanently disables the kinase, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[8] The inhibition of c-Jun phosphorylation is a reliable marker of this compound activity in cellular assays.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Target | IC50 (nM) |

| JNK1 | 4.7[5][9] |

| JNK2 | 18.7[5][9] |

| JNK3 | 1.0[5][9] |

Table 2: Cellular Activity (EC50) for c-Jun Phosphorylation Inhibition

| Cell Line | EC50 (nM) |

| HeLa | 486[5][9] |

| A375 | 338[5][9] |

Table 3: Recommended Concentration Range for Cell Culture Experiments

| Application | Concentration Range (µM) | Treatment Duration |

| Inhibition of c-Jun Phosphorylation | 1 - 5 | 3 - 24 hours[4][8] |

| Cell Viability Assays | 0.1 - 10 | 24 - 72 hours[7][10] |

| Apoptosis Assays | 1 - 5 | 24 - 72 hours |

| Synergy studies with other drugs | 1 - 10 | 24 - 72 hours[8] |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 507.59 g/mol ) in 197 µL of DMSO.[1]

-

Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[3]

-

Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[1]

Note: For cell culture experiments, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Western Blot Analysis of c-Jun Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) for a specified duration (e.g., 3 hours).[8] A vehicle control (DMSO) should be included. For positive control, cells can be stimulated with anisomycin (1 µg/ml) for 1 hour before harvesting.[11]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[5]

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5-10 minutes.[5] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane three times with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10][12]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Kinase Assay (JNK Activity Assay)

This protocol provides a method to directly measure the kinase activity of JNK immunoprecipitated from cell lysates.

Materials:

-

Cells of interest

-

This compound stock solution

-

JNK extraction buffer

-

c-Jun fusion protein beads (or anti-JNK antibody and Protein A/G beads)

-

Kinase assay buffer

-

ATP solution (10 mM)

-

Phospho-c-Jun specific antibody

Protocol:

-

Cell Lysate Preparation: Treat cells as described in the Western blot protocol. Lyse the cells in ice-cold JNK extraction buffer.[11]

-

JNK Immunoprecipitation ("Pull Down"): Add c-Jun fusion protein beads to the cell lysate and incubate overnight at 4°C with gentle rocking to pull down active JNK.[11] Alternatively, use a specific JNK antibody followed by Protein A/G beads.

-

Washing: Pellet the beads by centrifugation and wash them twice with JNK extraction buffer and once with kinase assay buffer to remove non-specifically bound proteins.[11]

-

Kinase Reaction: Resuspend the bead pellet in kinase assay buffer and add ATP to a final concentration of 200 µM. Incubate the reaction mixture at 30°C for 30 minutes.[11]

-

Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the phosphorylation of c-Jun on the beads by Western blotting using a phospho-c-Jun specific antibody.

Logical Relationships and Considerations

-

Concentration and Duration: The optimal concentration and treatment duration for this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the effective range for your specific model.

-

Cell Type Specificity: The cellular response to JNK inhibition is context-dependent. The effects observed in one cell line may not be directly translatable to another.

-

Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control for JNK activation (e.g., anisomycin or UV radiation) can be useful for confirming the inhibitory action of this compound.

-

Irreversibility: Due to its irreversible binding, washout experiments may not be feasible to study the reversal of JNK inhibition.[3] The duration of the inhibitory effect will depend on the rate of new JNK protein synthesis.

Conclusion

This compound is a powerful and selective tool for dissecting the roles of JNK signaling in cellular physiology and pathology. By following the detailed protocols and considering the experimental variables outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of JNK-mediated processes and explore its therapeutic potential.

References

- 1. stemcell.com [stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. JCI Insight - Irreversible JNK1-JUN inhibition by this compound sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A c-Jun N-terminal kinase inhibitor, this compound, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Specific c-Jun N-Terminal Kinase Inhibitor, this compound Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNK-IN-8 in Western Blot Analysis of Phospho-c-Jun

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), for the analysis of phosphorylated c-Jun (p-c-Jun) by Western blot.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in several diseases, such as cancer and neurodegenerative disorders.[1] JNKs phosphorylate the transcription factor c-Jun at serine residues 63 and 73, leading to its activation.[2][3]

This compound is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][4] It covalently binds to a conserved cysteine residue within the ATP-binding site of the JNKs, thereby blocking their kinase activity.[2][5] This inhibitory action prevents the phosphorylation of c-Jun, making this compound a valuable tool for studying JNK-dependent signaling pathways.[2] Western blotting is a widely used technique to detect changes in the phosphorylation status of c-Jun following treatment with this compound.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (nM) | Cellular EC50 (nM) for p-c-Jun Inhibition | Cell Line |

| JNK1 | 4.7[6][7][8] | 338[6][8] | A375 |

| JNK2 | 18.7[6][7][8] | 486[6][8] | HeLa |

| JNK3 | 1.0[6][7] | - | - |

Recommended Antibody Dilutions for Western Blot

| Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |

| Phospho-c-Jun (Ser63) | Cell Signaling Technology | #9261 | 1:1000 |

| Phospho-c-Jun (Thr91) | Cell Signaling Technology | #2303 | 1:1000 |

| Total c-Jun | Cell Signaling Technology | #9165 | 1:1000 |

| β-Actin | Cell Signaling Technology | #8457 | 1:1000 |

Signaling Pathway

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HeLa, A375, or MDA-MB-231) in appropriate culture dishes and grow to 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] For cell culture, dilute the stock solution into the culture medium to the desired final concentration (e.g., 1-5 µM).[4] The final DMSO concentration should not exceed 0.1% to avoid toxicity.[1]

-

Inhibitor Treatment: Pre-treat the cells with the this compound-containing medium for a specified duration (e.g., 3 hours) before stimulation.[4]

-

Stimulation (Optional): To induce JNK pathway activation and c-Jun phosphorylation, stimulate the cells with an appropriate agent. For example, treat with anisomycin or expose to UV radiation (100 mJ/cm² followed by a 2-hour recovery).[3][9]

-

Control Groups: Include a vehicle control (DMSO-treated) and a stimulated/uninhibited control to accurately assess the effect of this compound.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.[6][8]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[6]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA protein assay).

Western Blot Analysis

-

Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.[6][10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-c-Jun (e.g., anti-phospho-c-Jun Ser63) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the p-c-Jun signal, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Caption: Workflow for Western blot analysis of p-c-Jun.

References

- 1. stemcell.com [stemcell.com]

- 2. apexbt.com [apexbt.com]

- 3. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]

- 4. A c-Jun N-terminal kinase inhibitor, this compound, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | JNK Inhibitor | TargetMol [targetmol.com]

- 9. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

JNK-IN-8: In Vivo Administration Protocols and Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has demonstrated significant efficacy in various preclinical models of disease, particularly in oncology. Its covalent mechanism of action offers high specificity and durable target engagement. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound, intended to guide researchers in designing and executing robust animal studies. The information compiled herein is based on a comprehensive review of published literature.

Introduction to this compound

This compound is a second-generation covalent inhibitor that targets a conserved cysteine residue in the ATP-binding pocket of JNK1, JNK2, and JNK3. By irreversibly binding to its target, this compound effectively blocks the JNK signaling cascade, a pathway implicated in cellular proliferation, apoptosis, inflammation, and stress responses. Dysregulation of the JNK pathway is a known driver in several pathologies, making it a compelling target for therapeutic intervention. Preclinical studies have highlighted the potential of this compound in suppressing tumor growth in models of triple-negative breast cancer and pancreatic cancer, among others.[1][2][3]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli, such as inflammatory cytokines, reactive oxygen species (ROS), and UV radiation. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., MEKK1, ASK1), a MAP kinase kinase (MAPKK, e.g., MKK4, MKK7), and a MAP kinase (JNK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate a variety of transcription factors, most notably c-Jun, a component of the AP-1 complex. This leads to the regulation of gene expression involved in diverse cellular processes, including apoptosis, inflammation, and cell survival.

In Vivo Administration of this compound

The majority of published preclinical studies have utilized intraperitoneal (I.P.) injection as the primary route of administration for this compound. This route offers good systemic exposure and is a common method for delivering therapeutic agents in rodent models.

Dosage and Administration Frequency

The dosage and frequency of this compound administration can vary depending on the animal model, tumor type, and experimental endpoint. The following table summarizes dosages used in various in vivo studies.

| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Vehicle | Reference |

| Nude Mice (PDX) | Triple-Negative Breast Cancer | 20 mg/kg | Intraperitoneal (I.P.) | Daily | Not specified in detail | [1] |

| Nude Mice | Triple-Negative Breast Cancer | 25 mg/kg | Intraperitoneal (I.P.) | Daily | 2% ethanol and 5% Tween-80 in PBS | [4] |

| NSG Mice (PDX) | Pancreatic Ductal Adenocarcinoma | 30 mg/kg | Intraperitoneal (I.P.) | Twice weekly | 15% Tween-80 in sterile water | [5] |

| C57BL/6 Mice | Not Applicable (General) | 10 mg/kg | Intraperitoneal (I.P.) | Not specified | Not specified | [6] |

Vehicle Formulation